1-[3-(Trifluoromethoxy)phenyl]guanidine
Overview
Description
1-[3-(Trifluoromethoxy)phenyl]guanidine is a useful research compound. Its molecular formula is C8H8F3N3O and its molecular weight is 219.16 g/mol. The purity is usually 95%.
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Scientific Research Applications
Copper(II) Complexes with Guanidine Ligands for DNA/Protein Binding and Cytotoxicity
Copper(II) complexes containing trisubstituted guanidine ligands demonstrate significant interaction with calf thymus DNA (CT-DNA) and bovine serum albumin (BSA), showing promise in DNA binding and cytotoxicity against certain cancer cell lines (Jeyalakshmi et al., 2014).
Organocatalysis in Polymer Chemistry
Basic organocatalysts like guanidines effectively polymerize β-butyrolactone, leading to the formation of poly(3-hydroxybutyrate)s with controlled molecular features. This highlights guanidine's role in material science and polymer chemistry (Jaffredo et al., 2012).
Biological Activities of Guanidine Compounds
Guanidine compounds have therapeutic applications in diverse areas, including central nervous system disorders, anti-inflammatory agents, anti-diabetic, and chemotherapeutic agents. This extensive range of applications underlines the versatility of guanidine in pharmacology (Sa̧czewski & Balewski, 2013).
Antibacterial Studies of Trisubstituted Guanidines
Novel trisubstituted guanidines and their copper(II) complexes have been synthesized and tested against various bacterial strains, showing significant antibacterial activity (Said et al., 2015).
Guanidine-Catalyzed Asymmetric Reactions in Organic Chemistry
Modified guanidines have been successfully applied in asymmetric trimethylsilylcyanation of carbonyl compounds, demonstrating their potential in synthetic organic chemistry (Kitani et al., 2005).
DNA Isolation Using Guanidine Hydrochloride
Guanidine hydrochloride is useful for rapid isolation of chromosomal DNA from eukaryotic cells, highlighting its application in molecular biology and genetics (Bowtell, 1987).
Properties
IUPAC Name |
2-[3-(trifluoromethoxy)phenyl]guanidine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3N3O/c9-8(10,11)15-6-3-1-2-5(4-6)14-7(12)13/h1-4H,(H4,12,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTCBWTGXQZWTTC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)N=C(N)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701280173 | |
Record name | N-[3-(Trifluoromethoxy)phenyl]guanidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701280173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
152460-11-2 | |
Record name | N-[3-(Trifluoromethoxy)phenyl]guanidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=152460-11-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[3-(Trifluoromethoxy)phenyl]guanidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701280173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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